molecular formula C7H12N2OS B1461520 4-(Isopropoxymethyl)thiazol-2-amine CAS No. 1094359-07-5

4-(Isopropoxymethyl)thiazol-2-amine

Cat. No.: B1461520
CAS No.: 1094359-07-5
M. Wt: 172.25 g/mol
InChI Key: ICBOBJMGIYNCNZ-UHFFFAOYSA-N
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Description

4-(Isopropoxymethyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with an aminomethyl group and a propan-2-yloxy group

Properties

CAS No.

1094359-07-5

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

4-(propan-2-yloxymethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H12N2OS/c1-5(2)10-3-6-4-11-7(8)9-6/h4-5H,3H2,1-2H3,(H2,8,9)

InChI Key

ICBOBJMGIYNCNZ-UHFFFAOYSA-N

SMILES

CC(C)OCC1=CSC(=N1)N

Canonical SMILES

CC(C)OCC1=CSC(=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopropoxymethyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with an appropriate alkylating agent, such as 2-bromopropane, under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of the thiazole attacks the electrophilic carbon of the alkylating agent, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Isopropoxymethyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiazolidines.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: N-substituted thiazoles.

Scientific Research Applications

4-(Isopropoxymethyl)thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Isopropoxymethyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • 4-(Isopropoxymethyl)thiazol-2-amine
  • 4-[(Propan-2-yloxy)methyl]-1,3-oxazole-2-amine
  • 4-[(Propan-2-yloxy)methyl]-1,3-imidazole-2-amine

Comparison: 4-(Isopropoxymethyl)thiazol-2-amine is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to oxazole and imidazole analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications.

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